N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide
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Overview
Description
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is a complex organic compound that features a dibenzothiophene core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide typically involves the following steps:
Formation of Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Introduction of Acetamide Group: The acetamide group is introduced via an amidation reaction, where an amine reacts with an acyl chloride or anhydride.
Hydroxyimino Functionalization: The hydroxyimino group is introduced through an oximation reaction, where a ketone or aldehyde reacts with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the dibenzothiophene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Pharmaceuticals: Potential use as a pharmacophore in drug design and development.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide involves its interaction with molecular targets through various pathways:
Electronic Effects: The dibenzothiophene core can participate in electron transfer processes.
Hydroxyimino Group: This functional group can form hydrogen bonds and interact with biological targets, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(Dibenzo[b,d]thiophen-4-yl)-2-(hydroxyimino)acetamide
- N-(Dibenzo[b,d]thiophen-2-yl)-2-(hydroxyimino)acetamide
Uniqueness
N-(Dibenzo[b,d]thiophen-1-yl)-2-(hydroxyimino)acetamide is unique due to its specific substitution pattern on the dibenzothiophene core, which can influence its electronic properties and reactivity compared to other similar compounds .
Properties
CAS No. |
329361-20-8 |
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Molecular Formula |
C14H10N2O2S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
N-dibenzothiophen-1-yl-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C14H10N2O2S/c17-13(8-15-18)16-10-5-3-7-12-14(10)9-4-1-2-6-11(9)19-12/h1-8,18H,(H,16,17) |
InChI Key |
PTCPMYLDOIWJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)NC(=O)C=NO |
Origin of Product |
United States |
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